2-Methyl-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
“2-Methyl-4-(trifluoromethyl)phenylboronic acid” is a chemical compound with the molecular formula C8H8BF3O2 . It has a molecular weight of 203.96 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-(trifluoromethyl)phenylboronic acid” is 1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a trifluoromethyl group .
Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethyl)phenylboronic acid” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Medicine
This compound is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite. It’s also used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones, which are significant in medicinal chemistry for drug design and synthesis .
Materials Science
In materials science, it serves as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions . These reactions are crucial for creating new materials with specific properties for various applications .
Organic Synthesis
For organic synthesis, this boronic acid is utilized in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives. It’s also involved in synthesizing potential antagonists of corticotropin-releasing hormone, which has implications in treating stress-related disorders .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group.
Biochemical Pathways
, boronic acids are known to participate in various biochemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their lipophilicity and water solubility .
Result of Action
The formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-4-6(8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEHFBIGOATLIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659372 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957034-45-6 |
Source
|
Record name | [2-Methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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